1-Bromo-3-chloro-5-(cyclopentyloxy)benzene

Description

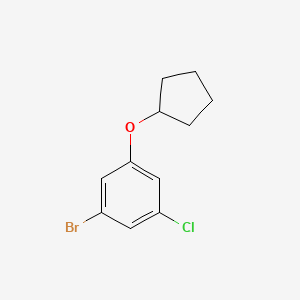

1-Bromo-3-chloro-5-(cyclopentyloxy)benzene is a tri-substituted aromatic compound featuring a benzene ring with bromine (Br) at position 1, chlorine (Cl) at position 3, and a cyclopentyloxy group (-O-cyclopentyl) at position 5. The cyclopentyloxy group introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

1-bromo-3-chloro-5-cyclopentyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-8-5-9(13)7-11(6-8)14-10-3-1-2-4-10/h5-7,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUDAQMVSZDKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene can be synthesized through a multi-step process involving the substitution of a benzene ring. One common method involves the bromination and chlorination of a benzene derivative followed by the introduction of the cyclopentyloxy group. Typical reaction conditions include the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using automated systems to control reaction parameters precisely. This ensures high yield and purity of the final product. The process may include steps such as distillation and recrystallization to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products Formed:

Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives.

Oxidation Products: Phenols or quinones.

Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-3-chloro-5-(cyclopentyloxy)benzene has been investigated for its role as a precursor in the synthesis of various bioactive compounds. Its halogenated structure allows for diverse functionalization, making it suitable for developing pharmaceuticals targeting specific biological pathways.

Case Study: Inhibitors of Tyrosine Kinases

Research indicates that halogenated compounds similar to this compound can act as inhibitors of Abl tyrosine kinases, which are implicated in several cancers and neurodegenerative diseases. For instance, compounds derived from this structure have shown promise in treating conditions such as Alzheimer's disease by modulating kinase activity .

| Compound | Target | Effect |

|---|---|---|

| This compound | Abl Kinase | Inhibition of cancer cell proliferation |

| Similar Halogenated Compounds | Neurodegenerative Disorders | Reduction of neurotoxicity |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex aromatic compounds. Its bromine and chlorine substituents can participate in nucleophilic substitution reactions, allowing for further structural modifications.

Case Study: Synthesis of Aryl Compounds

A study demonstrated the successful use of this compound in Suzuki coupling reactions to synthesize various aryl derivatives. This method showcases the compound's utility in generating libraries of compounds for biological testing .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 75 | Pd catalyst, aqueous base |

| Nucleophilic Substitution | 80 | Aqueous KOH, 80°C |

Materials Science

In materials science, this compound can be used to create advanced materials with tailored properties. Its ability to form thin films through physical vapor deposition makes it suitable for applications in organic electronics.

Case Study: Thin Film Formation

Research has shown that thin films made from derivatives of this compound exhibit unique optical and electrical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and solar cells .

| Material Property | Measurement Technique | Value |

|---|---|---|

| Optical Absorbance | UV-Vis Spectroscopy | λ_max = 450 nm |

| Electrical Conductivity | Four-Probe Method | σ = 0.01 S/cm |

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy/Aryloxy Groups

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene (CAS 1369923-33-0)

- Structure : Cyclopropylmethoxy (-O-CH2-cyclopropyl) replaces cyclopentyloxy.

- Molecular Formula : C10H10BrClO.

- Molecular Weight : 261.54 g/mol.

- Synthesized via nucleophilic substitution of 3-bromo-5-chlorophenol with (bromomethyl)cyclopropane under basic conditions .

1-Bromo-3-chloro-5-(propan-2-yl)benzene (CAS 1369900-53-7)

- Structure : Isopropyl (-C3H7) replaces cyclopentyloxy.

- Molecular Formula : C9H9BrCl.

- Molecular Weight : 233.53 g/mol.

- Key Differences : The absence of an oxygen atom in the substituent decreases polarity, altering solubility in polar solvents. Likely synthesized via Friedel-Crafts alkylation .

1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene (CAS 1541736-57-5)

- Structure : Fluorine (F) replaces chlorine at position 3.

- Molecular Formula : C11H12BrFO.

- Molecular Weight : 259.13 g/mol.

Substitution Pattern and Halogen Variations

1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2)

- Structure : Fluorine replaces the cyclopentyloxy group.

- Molecular Formula : C6H3BrClF.

- Molecular Weight : 209.45 g/mol.

- Physical Properties : Density 1.72 g/cm³, refractive index 1.5470.

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene (CAS 1280786-56-2)

- Structure : Additional chlorine at position 2 and 4.

- Molecular Formula : C11H11BrCl2O.

Functional Group Modifications

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS 1221793-64-1)

- Structure : Isobutoxy (-O-CH2CH(CH3)2) and trifluoromethoxy (-O-CF3) groups.

- Molecular Formula : C11H12BrF3O2.

- Molecular Weight : 313.11 g/mol.

- Key Differences : The trifluoromethoxy group introduces strong electron-withdrawing effects, while isobutoxy adds steric bulk. Such modifications are common in agrochemicals for enhanced metabolic stability .

1-Bromo-3-chloro-5-(methylsulfonyl)benzene (CAS 1779769-70-8)

Comparative Analysis of Properties and Reactivity

Reactivity in Cross-Coupling Reactions

- Bromine and chlorine substituents make these compounds suitable for Suzuki-Miyaura couplings. For example, 1-bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f) was used to synthesize triarylpyridinone inhibitors .

- Steric Effects : Cyclopentyloxy groups slow reaction rates compared to smaller alkoxy substituents (e.g., cyclopropylmethoxy) due to increased steric hindrance .

Biological Activity

1-Bromo-3-chloro-5-(cyclopentyloxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and chlorine atoms along with a cyclopentyloxy group, exhibits unique reactivity patterns, making it a candidate for various applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₉H₉BrClO

- Molecular Weight : 233.53 g/mol

- Structural Characteristics : The presence of halogen substituents enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.

The biological activity of this compound can be attributed to several key mechanisms:

-

Enzyme Inhibition :

- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of various pharmaceuticals.

-

Antimicrobial Activity :

- Studies have shown that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains. The halogenation pattern enhances its efficacy compared to non-halogenated analogs.

-

Anticancer Properties :

- Certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS). This leads to activation of cell death pathways, making it a candidate for further anticancer research.

Comparative Analysis with Similar Compounds

To assess the unique biological activity of this compound, it is useful to compare it with similar halogenated compounds:

| Compound | CYP1A2 Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-Bromo-3-chloro-5-fluorobenzene | No | Moderate | Limited |

| 1-Bromo-3-chloro-5-bromobenzene | Yes | Low | Moderate |

This table illustrates that this compound possesses significant biological activity across multiple domains compared to its analogs.

Enzyme Inhibition Studies

Research indicates that this compound effectively inhibits CYP enzymes, which are pivotal in drug metabolism. For instance, studies demonstrated that concentrations as low as 10 µM resulted in significant inhibition of CYP1A2 activity, impacting the metabolism of substrates such as caffeine and warfarin .

Antimicrobial Efficacy

A notable study investigated the antimicrobial properties of various derivatives, including this compound. The results indicated that this compound exhibited potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Anticancer Activity

In vitro assays revealed that derivatives containing the cyclopentyloxy group induced apoptosis in several cancer cell lines. The mechanism was linked to the generation of ROS, which activated stress response pathways leading to cell death. A study reported IC50 values in the low micromolar range for specific cancer types, indicating significant potential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.